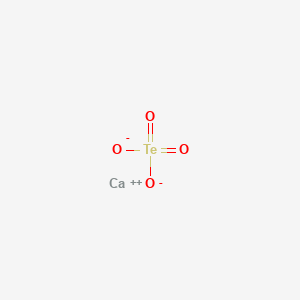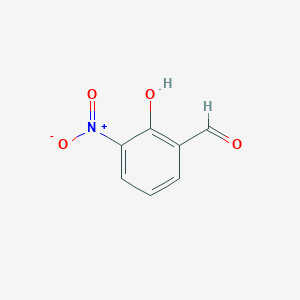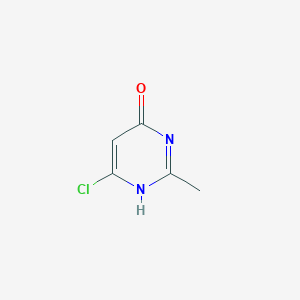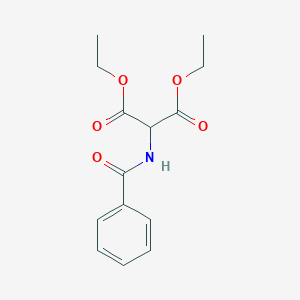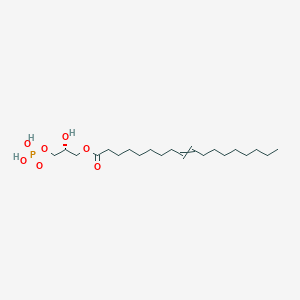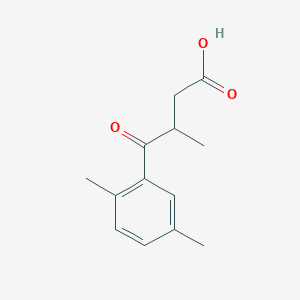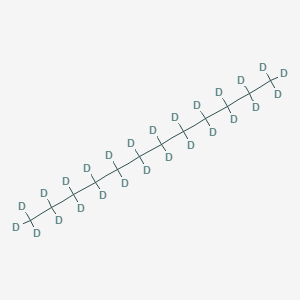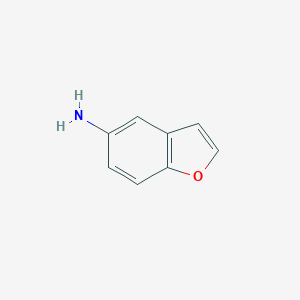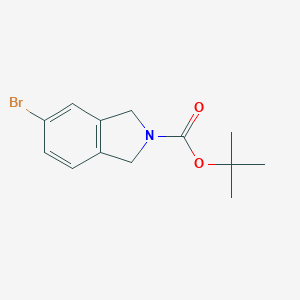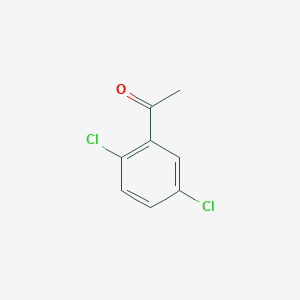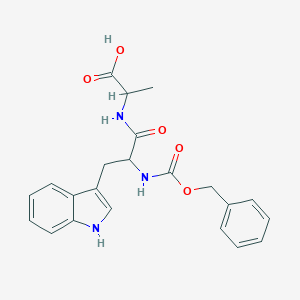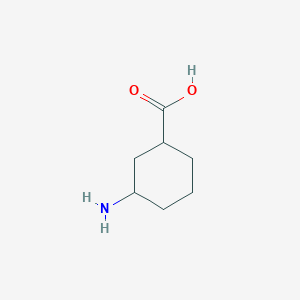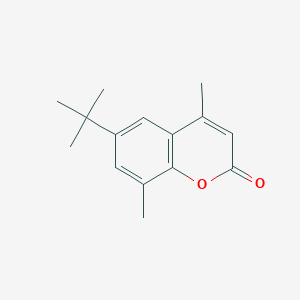
6-Tert-butyl-4,8-dimethylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-4,8-dimethylchromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. DMC has gained significant attention due to its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-4,8-dimethylchromen-2-one involves its ability to interact with various molecular targets in the body. 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 6-Tert-butyl-4,8-dimethylchromen-2-one also inhibits the activity of lipoxygenase (LOX), which is an enzyme involved in the production of leukotrienes, which are potent pro-inflammatory mediators. In addition, 6-Tert-butyl-4,8-dimethylchromen-2-one has been found to activate the Nrf2-Keap1 pathway, which is a cellular defense mechanism against oxidative stress.
Effets Biochimiques Et Physiologiques
6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 6-Tert-butyl-4,8-dimethylchromen-2-one can inhibit the proliferation of cancer cells and induce apoptosis. 6-Tert-butyl-4,8-dimethylchromen-2-one has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In animal studies, 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to reduce inflammation and oxidative stress in various organs, including the brain, liver, and heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Tert-butyl-4,8-dimethylchromen-2-one in lab experiments is its high purity and stability. 6-Tert-butyl-4,8-dimethylchromen-2-one can be easily synthesized in large quantities and can be stored for long periods without degradation. 6-Tert-butyl-4,8-dimethylchromen-2-one is also relatively inexpensive compared to other coumarin derivatives. However, one of the limitations of using 6-Tert-butyl-4,8-dimethylchromen-2-one in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, the pharmacological effects of 6-Tert-butyl-4,8-dimethylchromen-2-one may vary depending on the experimental conditions and the type of cells or tissues used.
Orientations Futures
There are several future directions for the research on 6-Tert-butyl-4,8-dimethylchromen-2-one. One of the potential applications of 6-Tert-butyl-4,8-dimethylchromen-2-one is in the development of novel anti-inflammatory and anti-tumor drugs. 6-Tert-butyl-4,8-dimethylchromen-2-one can also be used as a fluorescent probe for the detection of metal ions in biological samples. In addition, the use of 6-Tert-butyl-4,8-dimethylchromen-2-one as a photosensitizer for photodynamic therapy is an area of active research. Further studies are needed to investigate the pharmacokinetics, toxicity, and efficacy of 6-Tert-butyl-4,8-dimethylchromen-2-one in vivo. The development of novel formulations and delivery systems for 6-Tert-butyl-4,8-dimethylchromen-2-one may also improve its pharmacological properties.
Méthodes De Synthèse
The synthesis of 6-Tert-butyl-4,8-dimethylchromen-2-one involves the reaction of 4-hydroxycoumarin with tert-butylchlorodiphenylsilane and trimethylsilyl chloride in the presence of a catalyst. The reaction proceeds through the formation of a siloxane intermediate, which is then converted into 6-Tert-butyl-4,8-dimethylchromen-2-one through a dehydration reaction. The yield of 6-Tert-butyl-4,8-dimethylchromen-2-one synthesis can be improved by optimizing the reaction conditions, such as reaction temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
6-Tert-butyl-4,8-dimethylchromen-2-one has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. 6-Tert-butyl-4,8-dimethylchromen-2-one has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In pharmacology, 6-Tert-butyl-4,8-dimethylchromen-2-one has been found to exhibit anticoagulant and antiplatelet activities, which make it a promising candidate for the treatment of cardiovascular diseases. In biochemistry, 6-Tert-butyl-4,8-dimethylchromen-2-one has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
17874-33-8 |
|---|---|
Nom du produit |
6-Tert-butyl-4,8-dimethylchromen-2-one |
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
6-tert-butyl-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C15H18O2/c1-9-7-13(16)17-14-10(2)6-11(8-12(9)14)15(3,4)5/h6-8H,1-5H3 |
Clé InChI |
BQCUNTCSOSCBOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC(=O)C=C2C)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC2=C1OC(=O)C=C2C)C(C)(C)C |
Autres numéros CAS |
17874-33-8 |
Synonymes |
4,8-dimethyl-6-tert-butyl-chromen-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



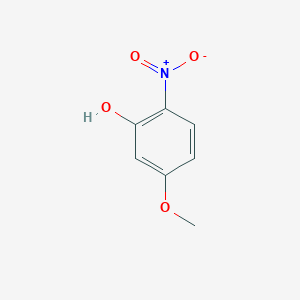
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
